(3-Bromo-4-methoxyphenyl)methanol
Overview
Description
(3-Bromo-4-methoxyphenyl)methanol is a natural product found in Bjerkandera adusta with data available.
Scientific Research Applications
Synthesis of Biologically Active Compounds
(3-Bromo-4-methoxyphenyl)methanol plays a crucial role in the synthesis of biologically active compounds. A significant example is its use in the total synthesis of a natural product, 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol, starting from (3-bromo-4,5-dimethoxyphenyl)methanol. This process involves several steps and yields the final product with considerable efficiency, highlighting the compound's importance in complex organic syntheses (Akbaba et al., 2010).
Antibacterial Properties from Marine Algae
Another application is seen in the isolation of bromophenols from marine red algae, where compounds structurally related to this compound have been identified. These compounds exhibit moderate antibacterial activity, indicating potential applications in developing new antibacterial agents (Xu et al., 2003).
Chemical Reactions and Mechanisms
The molecule is also relevant in understanding specific chemical reactions and mechanisms. For instance, studies involving its derivatives have shed light on Wagner-Meerwein rearrangements and other molecular transformations, providing insights into reaction pathways and product distributions (Hasegawa et al., 1993).
Asymmetric Synthesis
In asymmetric synthesis, derivatives of this compound, such as (S)-(4R)-2,2-Dimethyl-1,3-dioxolan-4-ylmethanol, have been synthesized and used as chiral auxiliaries. This highlights its application in creating chiral molecules, which is a crucial aspect of pharmaceutical chemistry (Jung et al., 2000).
Photoreactivity Studies
This compound is also studied for its photoreactive properties. Research involving its derivatives in photosubstitution reactions has provided valuable insights into reaction mechanisms under light exposure, important for understanding photoreactivity in organic compounds (Nakamura et al., 1993).
Proton Exchange Membranes
Research has explored its utility in the field of membrane science, particularly in the synthesis of proton exchange membranes. These membranes have applications in fuel cells, demonstrating the compound's relevance in energy-related research (Wang et al., 2012).
Safety and Hazards
Properties
IUPAC Name |
(3-bromo-4-methoxyphenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO2/c1-11-8-3-2-6(5-10)4-7(8)9/h2-4,10H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOUYJSKYVZRGCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CO)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20543585 | |
Record name | (3-Bromo-4-methoxyphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20543585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38493-59-3 | |
Record name | (3-Bromo-4-methoxyphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20543585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3-bromo-4-methoxyphenyl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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